molecular formula C11H22N4O B077571 1,3-Dipiperidinourea CAS No. 14631-68-6

1,3-Dipiperidinourea

Cat. No.: B077571
CAS No.: 14631-68-6
M. Wt: 226.32 g/mol
InChI Key: MTQTYGHVBJMNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dipiperidinourea is a urea derivative featuring two piperidine rings attached to the nitrogen atoms of a central urea group. This compound is of interest in medicinal and synthetic chemistry due to the piperidine moiety's conformational flexibility and the urea group's hydrogen-bonding capacity, which can influence molecular recognition and biological activity . Characterization of such compounds typically follows rigorous protocols, including NMR spectroscopy, mass spectrometry, and elemental analysis, as outlined in international guidelines .

Properties

CAS No.

14631-68-6

Molecular Formula

C11H22N4O

Molecular Weight

226.32 g/mol

IUPAC Name

1,3-di(piperidin-1-yl)urea

InChI

InChI=1S/C11H22N4O/c16-11(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H2,(H2,12,13,16)

InChI Key

MTQTYGHVBJMNPG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)NC(=O)NN2CCCCC2

Canonical SMILES

C1CCN(CC1)NC(=O)NN2CCCCC2

Other CAS No.

14631-68-6

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Piperidine Derivatives

  • 3-Piperidinopyridine (CAS N/A): Features a pyridine ring fused to a piperidine moiety. Its $ ^1H $-NMR spectrum shows resonances at δ 1.3–1.8 ppm (CH$2$ groups) and δ 2.9–3.4 ppm (NCH$2$), distinct from 1,3-Dipiperidinourea’s expected urea-linked piperidine signals .
  • Diphenidine (CAS 36794-52-2): A 1,2-diphenylethyl-substituted piperidine. Unlike this compound, it lacks a urea group but demonstrates CNS activity due to its phenyl and piperidine substituents .

Urea Derivatives

  • N-Methylpiperidin-3-amine hydrochloride (CAS 127294-76-2): A primary amine derivative with a methylated piperidine ring. Its lack of urea limits its use in reactions requiring hydrogen-bond donors .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted) NMR Shifts ($ ^1H $, ppm)
This compound ~254.34 g/mol Urea, Piperidine Moderate in polar solvents N/A (Expected: δ 3.0–3.5 for NCH$_2$)
3-Piperidinopyridine 137.18 g/mol Pyridine, Piperidine High in chloroform δ 1.3–1.8 (m, CH$_2$), δ 6.9–8.2 (Harom)
Diphenidine 279.39 g/mol Phenyl, Piperidine Low in water δ 7.1–7.5 (Harom), δ 2.9–3.4 (NCH$_2$)

Characterization Standards

Per IUPAC guidelines (), this compound requires:

  • Full $ ^1H $- and $ ^13C $-NMR assignment, including DEPT/2D correlations for CH$2$/CH$3$ groups.
  • HRMS or elemental analysis (±0.4% accuracy) to confirm purity.
  • Comparison with literature data for known piperidine-urea hybrids to validate structural claims.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.